

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbocromen

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Compound of Interest

Compound Name: *Carbocromen*

Cat. No.: *B1198780*

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Introduction

Carbocromen, also known as Chromonar, is a coumarin derivative that has been investigated for its vasodilatory properties. It was primarily used as a coronary dilator for the treatment of angina pectoris. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Carbocromen**, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of key pathways.

Chemical Properties

Carbocromen is chemically described as ethyl 2-({3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-chromen-7-yl}oxy)acetate. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₇ NO ₅	[1]
Molecular Weight	361.43 g/mol	[1]
CAS Number	804-10-4	[1]
Appearance	White or almost white crystalline powder	
Melting Point	154-158 °C	
Solubility	Slightly soluble in water, soluble in ethanol and chloroform	
pKa	8.3 (amine)	

Synthesis of Carbocromen

The synthesis of **Carbocromen** is a multi-step process that begins with the formation of the coumarin core via a Pechmann condensation, followed by the introduction of the diethylaminoethyl side chain and finally the alkylation of the 7-hydroxy group.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β -ketoester in the presence of an acid catalyst.[\[2\]](#)[\[3\]](#)

Experimental Protocol:

- Reactants:
 - Resorcinol (1 equivalent)
 - Ethyl acetoacetate (1.1 equivalents)
 - Concentrated Sulfuric Acid (as catalyst)

- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, slowly add resorcinol to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring until fully dissolved.
 - To this solution, add ethyl acetoacetate dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, continue stirring at room temperature for 12-18 hours.
 - Pour the reaction mixture onto crushed ice with vigorous stirring.
 - The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
 - The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methylcoumarin.
- Yield: Typically 80-90%.

Step 2: Synthesis of 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin

This step involves the aminomethylation of the 7-hydroxy-4-methylcoumarin at the C3 position.

Experimental Protocol:

- Reactants:
 - 7-Hydroxy-4-methylcoumarin (1 equivalent)
 - Diethylamine (1.2 equivalents)
 - Formaldehyde (37% aqueous solution, 1.5 equivalents)
 - Ethanol (as solvent)
- Procedure:

- Dissolve 7-hydroxy-4-methylcoumarin in ethanol in a round-bottom flask.
- Add diethylamine to the solution and stir.
- Slowly add the formaldehyde solution to the reaction mixture.
- Reflux the mixture for 4-6 hours.
- After cooling, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin.

Step 3: Synthesis of Carbocromen (Alkylation of the 7-Hydroxy Group)

The final step is the alkylation of the hydroxyl group at the 7-position with an ethyl acetate moiety.

Experimental Protocol:

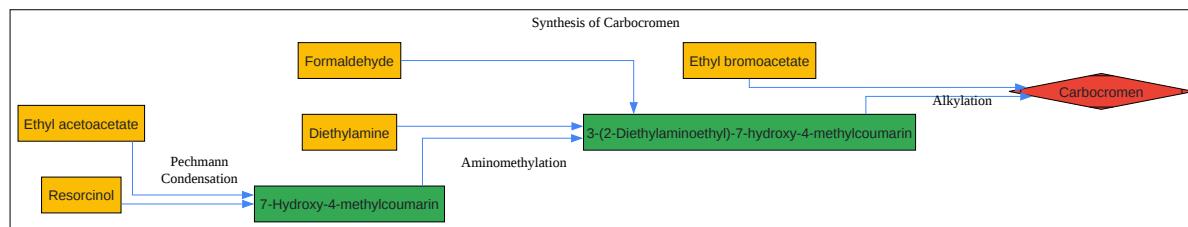
- Reactants:

- 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin (1 equivalent)
- Ethyl bromoacetate (1.2 equivalents)
- Potassium carbonate (2 equivalents)
- Acetone (as solvent)

- Procedure:

- To a solution of 3-(2-diethylaminoethyl)-7-hydroxy-4-methylcoumarin in dry acetone, add anhydrous potassium carbonate.
- Add ethyl bromoacetate dropwise to the suspension with stirring.

- Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield **Carbocromen**.^[4]



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Synthetic pathway of Carbocromen.

Spectroscopic Data

The structural elucidation of **Carbocromen** and its intermediates is confirmed by various spectroscopic techniques.

1H NMR Spectroscopy

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
CH3 (ethyl)	~1.25	t	~7.1
CH2 (ethyl)	~4.20	q	~7.1
CH3 (coumarin)	~2.40	s	-
N-CH2CH2	~2.80	t	~7.0
N-CH2CH3	~2.60	q	~7.2
O-CH2-CO	~4.65	s	-
Aromatic-H	6.80-7.50	m	-

13C NMR Spectroscopy

Carbon	Chemical Shift (ppm)
CH3 (ethyl)	~14.2
O-CH2 (ethyl)	~61.5
CH3 (coumarin)	~18.5
N-CH2CH2	~52.0
N-CH2CH3	~47.5
CH2-N	~25.0
O-CH2-CO	~65.0
C=O (ester)	~168.0
C=O (lactone)	~161.0
Aromatic/Coumarin C	101-162

FTIR Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2970	C-H stretch (aliphatic)
~1760	C=O stretch (ester)
~1720	C=O stretch (lactone)
~1620, 1580, 1500	C=C stretch (aromatic)
~1250	C-O stretch (ether)
~1100	C-N stretch

Mass Spectrometry

The mass spectrum of **Carbocromen** would show a molecular ion peak [M]⁺ at m/z 361. The fragmentation pattern would likely involve the cleavage of the ester and diethylaminoethyl side chains.[5][6]

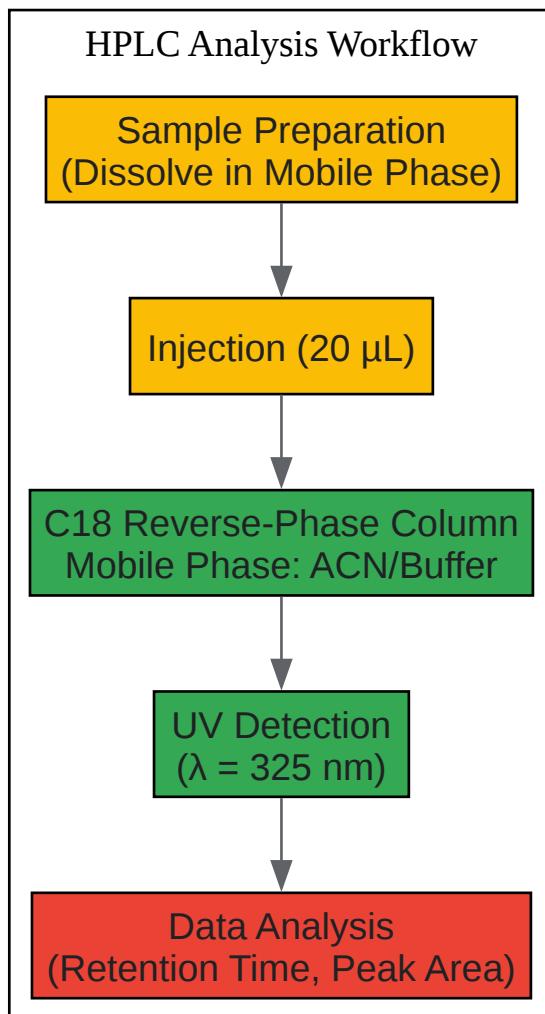
Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purity determination of **Carbocromen**.

Experimental Protocol: HPLC Analysis

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 4.5) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[7][8][9]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength of approximately 325 nm.
- Injection Volume: 20 μ L.

- **Retention Time:** The retention time will depend on the exact mobile phase composition and column but would be expected to be in the range of 5-15 minutes.



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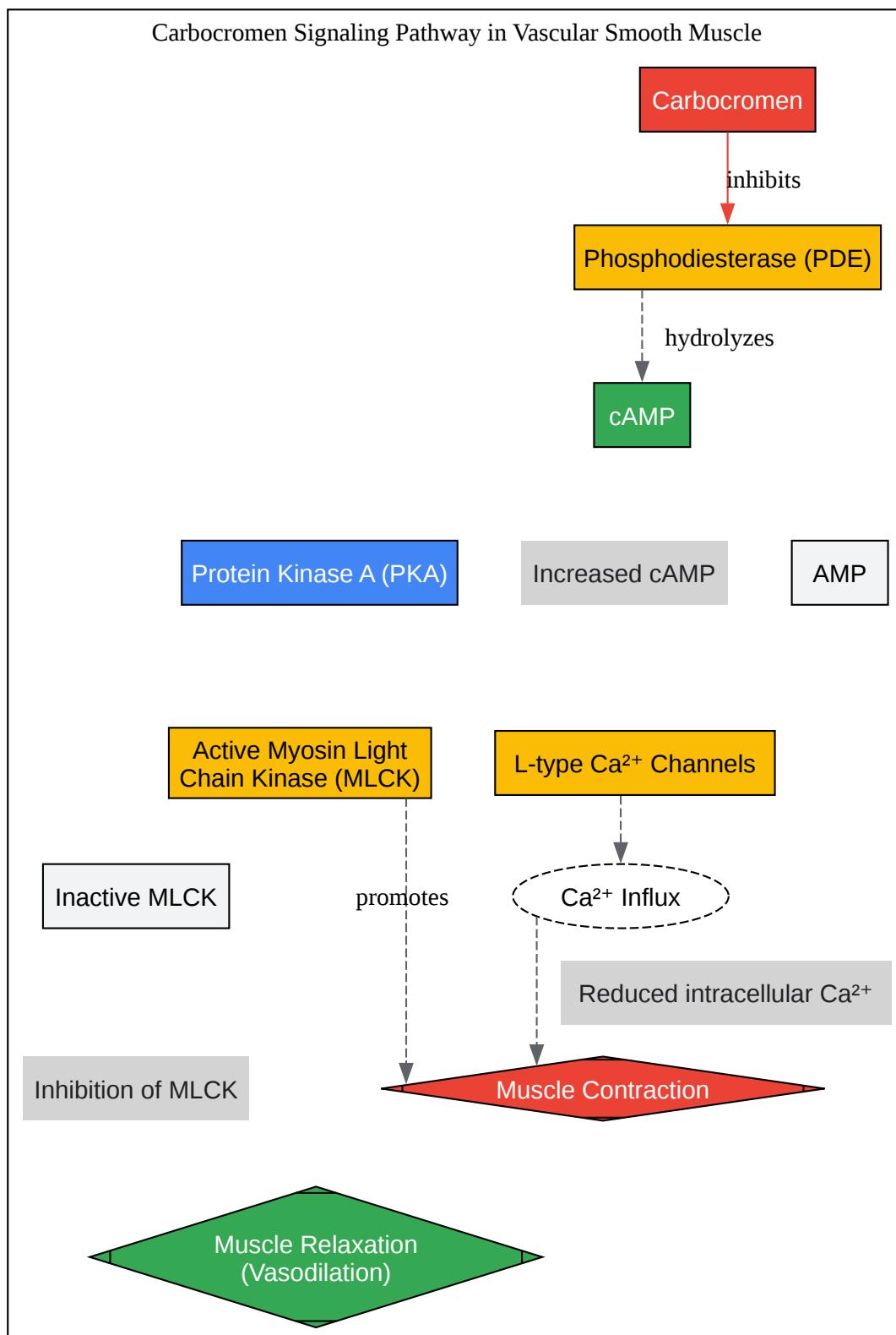
*General workflow for HPLC analysis of **Carbocromen**.*

Mechanism of Action and Signaling Pathway

Carbocromen exerts its vasodilatory effect primarily through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.^[10] An increase in cAMP in vascular smooth muscle cells initiates a signaling cascade that results in muscle relaxation and vasodilation.^[11]

Signaling Pathway of Carbocromen-Induced Vasodilation

- Inhibition of Phosphodiesterase (PDE): **Carbocromen** enters the vascular smooth muscle cell and inhibits the activity of PDE enzymes, which are responsible for the breakdown of cAMP to AMP.[\[10\]](#)
- Increased cAMP Levels: The inhibition of PDE leads to an accumulation of intracellular cAMP.
- Activation of Protein Kinase A (PKA): Elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA).
- Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels.
- Reduced Intracellular Calcium: Phosphorylation of L-type calcium channels can lead to their inactivation, reducing the influx of extracellular calcium. PKA can also promote the sequestration of calcium into the sarcoplasmic reticulum.
- Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.
- Smooth Muscle Relaxation: The combination of reduced intracellular calcium and inhibition of MLCK prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.



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*Signaling pathway of **Carbocromen**-induced vasodilation.*

Pharmacological Data

Clinical and preclinical studies have provided quantitative data on the pharmacological effects of **Carbocromen**.

Parameter	Effect of Carbocromen	Reference
Coronary Blood Flow	Significant increase	[12]
Myocardial Oxygen Consumption	No significant change	[12]
Phosphodiesterase (PDE) Inhibition	Known inhibitor, specific IC ₅₀ values require further investigation	[10]
Cardiac cAMP levels	Increased <i>in vivo</i> in rats (up to 30%) and dogs (up to 50%)	[10]

Experimental Protocol: Phosphodiesterase Inhibition Assay

A common method to determine the inhibitory activity of a compound on PDE is a radioenzymatic assay.

- Principle: The assay measures the conversion of radiolabeled cAMP (e.g., [³H]-cAMP) to [³H]-AMP by the PDE enzyme. The inhibitor's potency is determined by its ability to reduce this conversion.
- Procedure:
 - A reaction mixture containing a buffered solution, the PDE enzyme preparation, and various concentrations of **Carbocromen** is prepared.
 - The reaction is initiated by the addition of [³H]-cAMP.
 - After a specific incubation time at 37 °C, the reaction is stopped.
 - The unreacted [³H]-cAMP is separated from the product [³H]-AMP using ion-exchange chromatography.

- The amount of [3H]-AMP formed is quantified by liquid scintillation counting.
- The concentration of **Carbocromen** that inhibits 50% of the PDE activity (IC50) is calculated.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of **Carbocromen**. The synthetic route, involving a Pechmann condensation followed by side-chain introduction and alkylation, is well-established for coumarin derivatives. The primary mechanism of action involves the inhibition of phosphodiesterase, leading to increased cAMP levels and subsequent vasodilation. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific PDE isoform selectivity and a more precise determination of its IC50 value would provide a more complete understanding of its pharmacological profile.

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